2-oxo-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
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Overview
Description
2-oxo-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is a chemical compound with the CAS Number: 79478-02-7 . It has a molecular weight of 218.13 . This compound is used in research as an intermediate or a building block .
Molecular Structure Analysis
The IUPAC name of this compound is oxo [4- (trifluoromethyl)phenyl]acetic acid . The InChI code is 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H, (H,14,15) .It is stored at ambient temperature . The compound is solid at room temperature .
Scientific Research Applications
Pharmacology
In pharmacology, this compound has potential applications in drug development due to its structural similarity to various bioactive molecules. It could serve as a precursor for synthesizing new medicinal compounds, particularly those targeting inflammatory diseases or conditions requiring modulation of sulfanyl groups .
Agriculture
The compound’s potential use in agriculture could be in the synthesis of novel pesticides or herbicides. Its trifluoromethylsulfanyl group may confer unique properties that affect plant growth or pest behavior, making it a candidate for further research in crop protection .
Material Science
In material science, the compound could be explored for creating new polymers or coatings. The presence of both the trifluoromethyl group and the acetic acid moiety suggests it could be used to modify surface properties such as hydrophobicity or adhesion .
Biochemistry
Biochemically, this compound might be used as a building block for synthesizing complex biomolecules. Its reactive acetic acid group could be useful for creating ester linkages, while the aromatic sulfanyl could be involved in binding with specific proteins or enzymes .
Industrial Chemistry
Industrially, 2-oxo-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid could be utilized in the synthesis of dyes, resins, or other chemicals where the introduction of a sulfanyl group is desired for its properties of stability and reactivity .
Environmental Science
In environmental science, the compound’s derivatives could be investigated for their role in pollution control or as indicators in environmental monitoring. The trifluoromethylsulfanyl group could potentially interact with pollutants, aiding in their breakdown or detection .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to act as peroxisome proliferator-activated receptor (ppar) agonists . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This binding can upregulate or downregulate the transcription of target genes, leading to various cellular effects .
Biochemical Pathways
Ppar agonists generally influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .
Result of Action
As a potential ppar agonist, it may have effects on lipid metabolism, glucose homeostasis, inflammation, and cell proliferation .
properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWQBMMGGSNFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2228391-68-0 |
Source
|
Record name | 2-oxo-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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